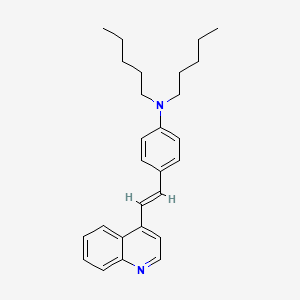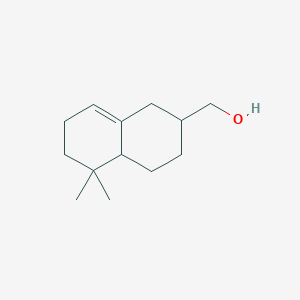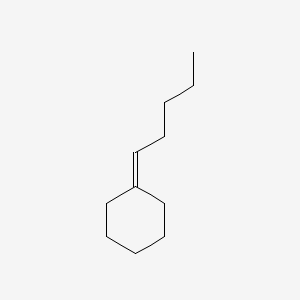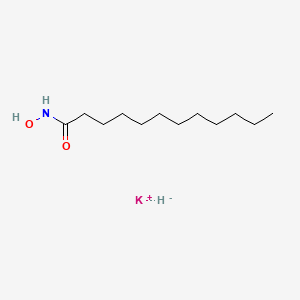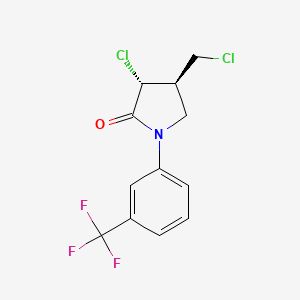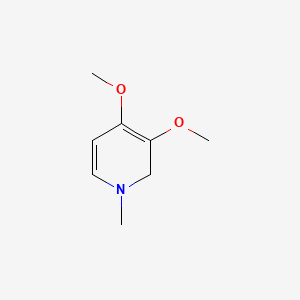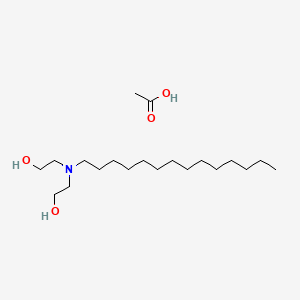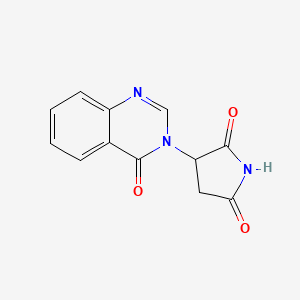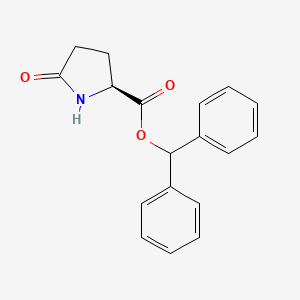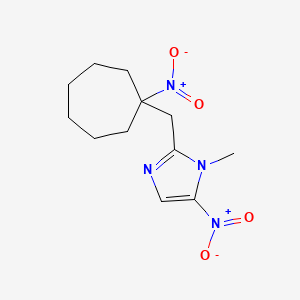
Henicosan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Henicosan-1-amine, also known as 1-Henicosanamine, is an organic compound with the molecular formula C21H45N. It is a long-chain aliphatic amine, characterized by a 21-carbon backbone with an amine group attached to the first carbon. This compound is part of the broader class of aliphatic amines, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Henicosan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 1-bromo-heneicosane with ammonia under controlled conditions can yield this compound. This reaction typically requires a solvent such as ethanol and is conducted under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of nitriles or the reductive amination of aldehydes and ketones. These methods are preferred due to their efficiency and scalability. The use of catalysts such as Raney nickel or palladium on carbon can enhance the reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions: Henicosan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert this compound to primary amines or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming alkylated or acylated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: Nitriles or amides.
Reduction: Primary amines.
Substitution: Alkylated or acylated amines.
Applications De Recherche Scientifique
Henicosan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of long-chain amines and their derivatives.
Biology: this compound can be used in the study of membrane proteins and lipid interactions due to its long hydrophobic chain.
Industry: this compound is used in the production of surfactants, lubricants, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of Henicosan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. In drug delivery systems, this compound can enhance the solubility of hydrophobic drugs by forming micelles or other supramolecular structures .
Comparaison Avec Des Composés Similaires
Henicosan-1-amine can be compared with other long-chain aliphatic amines such as:
Eicosan-1-amine (C20H43N): Similar in structure but with one less carbon atom.
Docosan-1-amine (C22H47N): Similar in structure but with one more carbon atom.
Uniqueness: this compound’s unique 21-carbon chain length provides distinct hydrophobic properties, making it particularly useful in applications requiring long hydrophobic chains, such as in the study of lipid-protein interactions and the formulation of hydrophobic drug delivery systems .
Propriétés
Numéro CAS |
14130-15-5 |
|---|---|
Formule moléculaire |
C21H45N |
Poids moléculaire |
311.6 g/mol |
Nom IUPAC |
henicosan-1-amine |
InChI |
InChI=1S/C21H45N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22/h2-22H2,1H3 |
Clé InChI |
OPJJZAOJBTWQCY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



